molecular formula C12H15Cl2N3O B5497870 2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

Cat. No. B5497870
M. Wt: 288.17 g/mol
InChI Key: JYLPLDCEDOFEJD-UHFFFAOYSA-N
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Description

“2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide” is a chemical compound. It has been identified in the development of novel anticancer compounds . The compound’s molecular formula is C12H15Cl2N3O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound proved by X-ray analysis, NMR and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction analysis, NMR, and IR spectroscopy . Computer modeling at the PBE/3ζ, PBE/cc-pVDZ and PBE/SV (P) levels showed that its conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, condensation of cyanoacrylamide derivatives with different active methylene (malononitrile, ethyl cyanoacetate cyanoacetamide, and ethyl acetoacetate) in the presence of piperidine as a basic catalyst afforded the corresponding pyridinone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide” include a molecular weight of 288.17 .

Mechanism of Action

The mechanism of action for similar compounds has been studied. For instance, some derivatives have shown to be good antibacterial agents via topoisomerase IV inhibitor .

Future Directions

The future directions for “2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide” and similar compounds could involve further exploration of their potential as anticancer compounds . More research is needed to fully understand their mechanisms of action and potential applications in medicine.

properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O/c13-10-2-1-9(7-11(10)14)17-5-3-16(4-6-17)8-12(15)18/h1-2,7H,3-6,8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLPLDCEDOFEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide

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